Methyl 6-acetylpicolinate
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Overview
Description
Methyl 6-acetylpicolinate is a chemical compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . It is a derivative of picolinic acid and is characterized by the presence of a methyl ester and an acetyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-acetylpicolinate can be synthesized through various synthetic routes. One common method involves the acetylation of methyl picolinate. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine or a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-acetylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-acetylpicolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-acetylpicolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with metabolic processes and cellular signaling pathways .
Comparison with Similar Compounds
Methyl 6-acetylpicolinate can be compared with other picolinic acid derivatives such as:
Methyl 6-methylpicolinate: Similar in structure but with a methyl group instead of an acetyl group, leading to different chemical reactivity and biological activity.
Halauxifen-methyl: A picolinic acid derivative used as a herbicide, showcasing the versatility of picolinic acid derivatives in various applications.
Florpyrauxifen-benzyl: Another herbicidal picolinic acid derivative, highlighting the potential of these compounds in agricultural applications.
Properties
IUPAC Name |
methyl 6-acetylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)7-4-3-5-8(10-7)9(12)13-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCHNHGPZHQYRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465030 |
Source
|
Record name | Methyl 6-acetylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110144-24-6 |
Source
|
Record name | Methyl 6-acetylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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